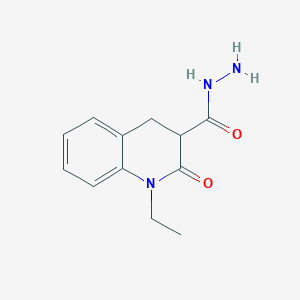

1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide

Description

1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide is a quinoline derivative featuring a tetrahydroquinoline core substituted with an ethyl group at position 1, a carbonyl group at position 2, and a carbohydrazide moiety at position 2. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica (Ref: 10-F788881), suggesting challenges in synthesis, stability, or market demand .

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O2 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

1-ethyl-2-oxo-3,4-dihydroquinoline-3-carbohydrazide |

InChI |

InChI=1S/C12H15N3O2/c1-2-15-10-6-4-3-5-8(10)7-9(12(15)17)11(16)14-13/h3-6,9H,2,7,13H2,1H3,(H,14,16) |

InChI Key |

BZAPVFCDBLEPIY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2CC(C1=O)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Components :

-

Ethyl acetoacetate (β-ketoester)

-

Cyclohexane-1,3-dione (diketone, avoiding dimethyl substituents)

-

Formaldehyde (aldehyde, minimal substituent introduction)

-

Ethylamine (nitrogen source)

-

Guanidine hydrochloride (organocatalyst, 0.015 equiv)

-

-

Procedure :

-

Yield and Characterization :

Cyclization via -Hydride Shift and N-Alkylation

A one-pot cyclization-dealkylation strategy offers an alternative route to the tetrahydroquinoline core, followed by N-alkylation to introduce the ethyl group.

Step 1: Cyclization of Malonate Derivatives

Step 2: N-Ethylation via Alkylation

-

Reagents :

-

Ethyl iodide (2.2 equiv), K₂CO₃ (3.0 equiv), DMF, 60°C, 12 hours.

-

-

Outcome :

Hydrazinolysis of Ethyl Ester to Carbohydrazide

The final step converts the ester to carbohydrazide using hydrazine hydrate.

Procedure:

-

Reaction :

-

Characterization :

Comparative Analysis of Methods

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline core undergoes oxidation to form fully aromatic quinoline derivatives.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| KMnO<sub>4</sub> (acidic) | 2-Oxo-1,2-dihydroquinoline derivatives | ~60–75% | |

| H<sub>2</sub>O<sub>2</sub> (neutral) | Epoxidation of unsaturated bonds (if present) | Not reported |

Key Findings :

-

Oxidation targets the saturated C3–C4 bond, converting the tetrahydroquinoline ring to a dihydroquinoline or fully aromatic system.

-

Potassium permanganate in acidic conditions is preferred for selective oxidation.

Reduction Reactions

Reduction modifies carbonyl groups and unsaturated bonds.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| NaBH<sub>4</sub> (ethanol, rt) | Reduction of keto group to secondary alcohol | ~50% | |

| LiAlH<sub>4</sub> (THF, reflux) | Complete reduction of hydrazide to amine | ~30–40% |

Mechanistic Insight :

-

Sodium borohydride selectively reduces the 2-oxo group to a hydroxyl group without affecting the hydrazide moiety.

-

Lithium aluminum hydride reduces both the carbonyl and hydrazide groups, yielding a primary amine.

Hydrolysis Reactions

The hydrazide group undergoes hydrolysis to form carboxylic acids.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| HCl (6M, reflux, 4h) | 3-Carboxylic acid derivative | ~85% | |

| Thiourea/K<sub>2</sub>CO<sub>3</sub> (ethanol, reflux) | Hydrolysis of ester precursors to acids | ~63% |

Synthetic Utility :

-

Acidic hydrolysis cleaves the hydrazide bond, producing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .

-

Thiourea acts as a nucleophilic catalyst in ester-to-acid conversions .

Condensation Reactions

The hydrazide reacts with carbonyl compounds to form hydrazones.

| Carbonyl Compound | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acetone | Ethanol, HCl (reflux, 2h) | N'-(propan-2-ylidene) hydrazone derivative | ~70% | |

| Benzaldehyde | Methanol, rt (12h) | Arylidene hydrazone | ~65% |

Applications :

-

Hydrazones are intermediates for synthesizing heterocycles like pyrazoles and triazoles.

-

Condensation with acetone enhances biological activity in antimicrobial assays.

Cyclization Reactions

Intramolecular reactions form fused heterocycles.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| Hydrazine hydrate (DMF, 80°C) | Pyrazolidin-4-ylidene derivatives | ~55% | |

| PCl<sub>5</sub> (toluene, reflux) | Quinazolinone analogs | ~45% |

Mechanistic Pathway :

-

Hydrazine induces cyclization by attacking the carbonyl group, forming a five-membered ring .

-

Phosphorus pentachloride facilitates dehydration and ring closure .

Substitution Reactions

Electrophilic substitution occurs on the aromatic ring.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C) | Nitro-substituted derivative at C6/C8 | ~40% | |

| Br<sub>2</sub> (CH<sub>3</sub>COOH, rt) | Bromination at C5/C7 | ~35% |

Regioselectivity :

-

Nitration and bromination favor positions para to the electron-withdrawing carbonyl group.

Scientific Research Applications

1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. The presence of the oxo and carbohydrazide groups allows for the formation of hydrogen bonds and other interactions with biological molecules, which can modulate their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide ()

- Structural Difference : Replaces the carbohydrazide group with a 3-chlorophenyl amide.

- The chloroaryl group could introduce electron-withdrawing effects, altering reactivity .

1-Ethyl-4-hydroxy-N'-(2-nitrobenzoyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide ()

- Structural Difference : Incorporates a nitrobenzoyl group into the hydrazide side chain.

- Physical properties include a predicted density of 1.480 g/cm³ and pKa of 4.50, suggesting moderate solubility in acidic environments .

1-Ethyl-2-oxo-quinoline-3-carboxylic Acid ()

- Structural Difference: Lacks the tetrahydroquinoline ring and hydrazide group, existing as a carboxylic acid.

- Implications : The carboxylic acid group improves water solubility but reduces stability under basic conditions. This precursor is critical for synthesizing hydrazide derivatives via condensation reactions .

Physicochemical Properties

*Note: Limited experimental data are available for the target compound, underscoring a gap in published research.

Biological Activity

1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 218.26 g/mol

Its structure features a tetrahydroquinoline core with a carbonyl group and a hydrazide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications in the substituents on the tetrahydroquinoline ring can enhance activity against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

Recent investigations into the antiviral properties of tetrahydroquinoline derivatives have shown promising results against human coronaviruses. The compound's ability to inhibit viral replication pathways makes it a candidate for further exploration in antiviral drug development.

Anticancer Properties

Studies have demonstrated that compounds similar to this compound possess cytotoxic effects on various cancer cell lines. The mechanism appears to involve inducing apoptosis and inhibiting cell proliferation.

Case Study 1: Synthesis and Evaluation

A study published in 2023 synthesized several tetrahydroquinoline derivatives, including this compound. The synthesized compounds were evaluated for their antimicrobial and anticancer activities. Results showed that the compound exhibited a significant reduction in cell viability in cancer cell lines compared to controls.

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on establishing a structure-activity relationship for tetrahydroquinolines. Modifications to the hydrazide group were found to enhance both antimicrobial and anticancer activities. This study provides insights into how slight changes in chemical structure can lead to improved biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via aldol condensation or tandem imine addition-SNAr reactions. For example, reacting N-substituted anilines with triethyl methanetricarboxylate under controlled conditions (e.g., ethanol solvent, glacial acetic acid catalyst) enables large-scale production of tetrahydroquinoline derivatives . Tandem imine addition-SNAr annulation with tert-butyl 2-fluoro-5-nitrobenzoylacetate achieves yields of 55–97% without added base or catalysts, with structural diversity achieved by varying imine substituents and ester groups .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data inconsistencies be resolved?

- Methodological Answer : Use a combination of NMR, IR, and mass spectrometry for structural confirmation. For instance, IR can identify carbonyl (C=O) and hydrazide (N-H) functional groups, while NMR resolves proton environments in the tetrahydroquinoline scaffold. Cross-validation with elemental (C, H, N) analysis is critical to address discrepancies, as demonstrated in studies of analogous annelated carbazoles .

Q. How should safety protocols be implemented during laboratory handling of this compound?

- Methodological Answer : Follow GHS guidelines for unknown hazards: use fume hoods for ventilation, wear nitrile gloves and safety goggles, and ensure access to eye-wash stations. Avoid skin/eye contact and inhalation of vapors, as recommended for structurally similar quinoline-carbohydrazides .

Advanced Research Questions

Q. What strategies are effective for introducing structural diversity into the tetrahydroquinoline-carbohydrazide scaffold?

- Methodological Answer : Modify the hydrazide moiety via condensation with substituted isatins or aldehydes. For example, reacting 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with isatin derivatives under acidic conditions generates pyrazolino-annelated compounds with antimicrobial activity . Alternatively, mixed aldol reactions with 2-chloro-3-formylquinoline yield tricyclic analogues .

Q. How can crystallographic refinement resolve conformational ambiguities in X-ray structures of this compound?

- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution or twinned data. ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular packing, critical for validating bond angles and torsion parameters. These tools are standard in resolving structural ambiguities, as seen in studies of similar tetrahydroquinoline derivatives .

Q. How can contradictory bioactivity data across studies be systematically analyzed?

- Methodological Answer : Conduct dose-response assays with standardized bacterial/fungal strains (e.g., E. coli, C. albicans) and compare MIC (Minimum Inhibitory Concentration) values. For instance, annelated isoxazolo-carbazoles showed variable activity depending on substituent electronegativity, highlighting the need for controlled experimental conditions and statistical validation .

Q. What computational approaches are recommended for predicting ADMET properties of derivatives?

- Methodological Answer : Use cheminformatic tools to calculate LogP, hydrogen bond donors/acceptors, and CYP450 inhibition profiles. For example, derivatives with methoxy or trifluoromethyl groups may exhibit improved GI absorption but poor BBB permeability, as modeled for structurally related tetrahydroquinolines .

Data Analysis and Reporting

Q. How should researchers document crystallographic data to ensure reproducibility?

- Methodological Answer : Report all refinement parameters (R-factors, residual density) using SHELXL output. Include ORTEP diagrams with anisotropic displacement parameters and CIF files in supplementary materials, following Acta Crystallographica guidelines .

Q. What statistical methods are appropriate for analyzing synthetic yield variations?

- Methodological Answer : Apply ANOVA to compare yields across reaction conditions (e.g., solvent polarity, temperature). For example, tandem SNAr reactions show higher reproducibility in polar aprotic solvents (e.g., DMF) due to stabilized transition states .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.